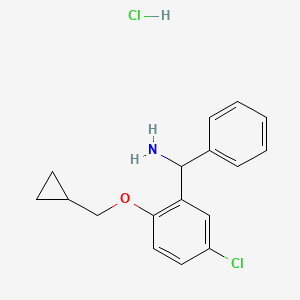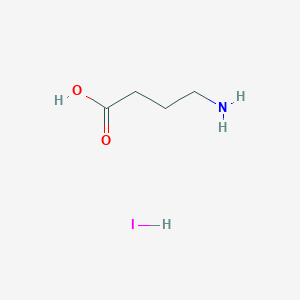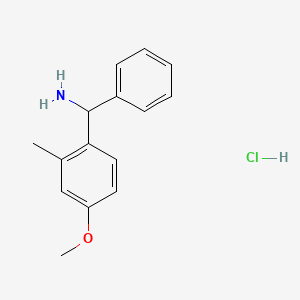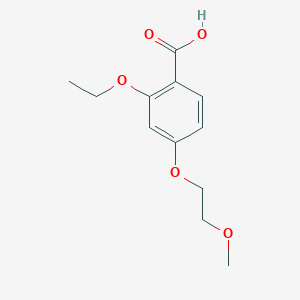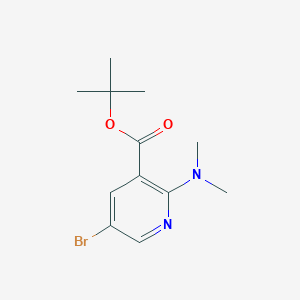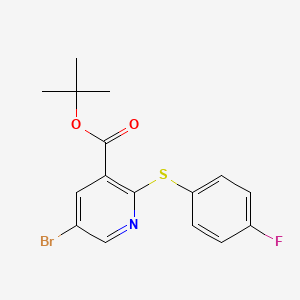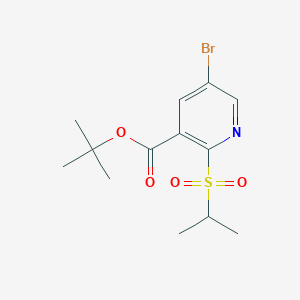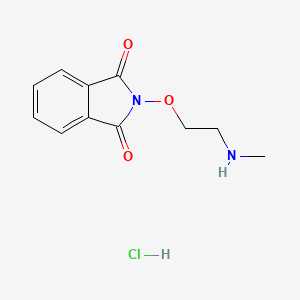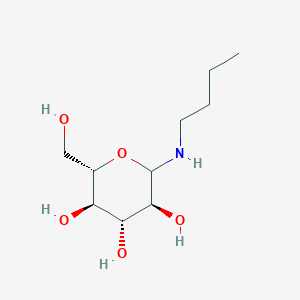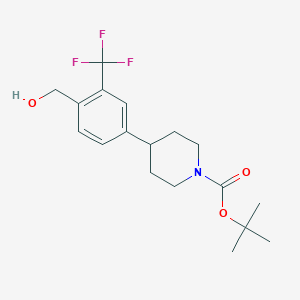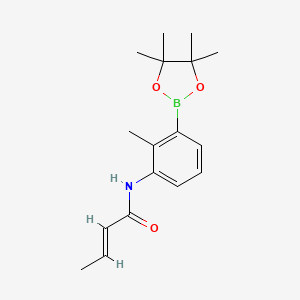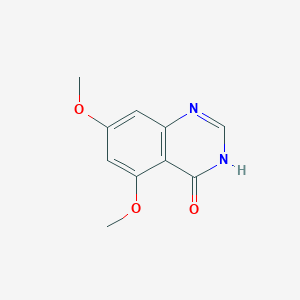
4-oxo-5,7-dimetoxiquinazolina
Descripción general
Descripción
Synthesis Analysis
The synthesis of 5,7-dimethoxyquinazolin-4(3H)-one is not explicitly mentioned in the available resources .Chemical Reactions Analysis
The chemical reactions involving 5,7-dimethoxyquinazolin-4(3H)-one are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of 5,7-dimethoxyquinazolin-4(3H)-one are not explicitly mentioned in the available resources .Aplicaciones Científicas De Investigación
Investigación Fitoquímica
4-oxo-5,7-dimetoxiquinazolina se identifica como un fitoquímico presente en varias plantas medicinales indias. Se estudia su presencia en diferentes partes de la planta y sus usos terapéuticos. La base de datos IMPPAT, que es un recurso significativo para los fitoquímicos de las plantas medicinales indias, incluye este compuesto .
Descubrimiento de fármacos
Debido a su estructura única, este compuesto es de interés en el descubrimiento de fármacos, particularmente en el diseño de nuevos productos farmacéuticos. Sus propiedades fisicoquímicas, similitud con fármacos y perfiles ADMET (absorción, distribución, metabolismo, excreción y toxicidad) se calculan para evaluar su potencial como candidato a fármaco .
Quimioinformática
La estructura química del compuesto se utiliza en quimioinformática para explorar sus propiedades y similitudes con otros compuestos. Esto ayuda a predecir su comportamiento en sistemas biológicos y sus posibles interacciones con objetivos biológicos .
Química sintética
This compound sirve como bloque de construcción en la química sintética para la construcción de moléculas más complejas. Sus derivados se sintetizan y estudian para diversas reacciones y vías químicas .
Química analítica
En química analítica, este compuesto se utiliza como material de referencia para la calibración y validación de instrumentos analíticos como RMN, HPLC, LC-MS y UPLC. Esto asegura una medición precisa de las sustancias químicas en aplicaciones de investigación e industriales .
Aplicaciones terapéuticas
La investigación sobre las aplicaciones terapéuticas de this compound está en curso. Se está explorando su potencial propiedades medicinales y su papel en el tratamiento de diversas enfermedades, como parte de un estudio más amplio de los derivados de quinazolinona .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5,7-dimethoxy-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-14-6-3-7-9(8(4-6)15-2)10(13)12-5-11-7/h3-5H,1-2H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCMSZVLSWCVQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474977 | |
| Record name | 5,7-dimethoxyquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
379228-27-0 | |
| Record name | 5,7-Dimethoxy-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=379228-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-dimethoxyquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying the metabolites of 2-(4-(2-hydroxyethoxy)-3,5-dimethylphenyl)-5,7-dimethoxyquinazolin-4(3H)-one (RVX-208)?
A1: Understanding the metabolic fate of a drug candidate like RVX-208, which contains the 5,7-dimethoxyquinazolin-4(3H)-one moiety, is crucial for several reasons. Firstly, metabolites can exhibit different pharmacological activities compared to the parent compound. Some might be pharmacologically active, potentially contributing to the overall therapeutic effect, while others might be inactive or even toxic. Identifying the major metabolites helps determine if any contribute to the drug's efficacy or toxicity profile. Secondly, characterizing metabolites provides insights into the drug's metabolism pathways. This information can be valuable in predicting potential drug-drug interactions, understanding interindividual variability in drug response, and guiding further drug design and development efforts. The study mentioned in the abstract aimed to isolate and identify the predominant metabolites of RVX-208 using in vitro methods []. This research helps establish a foundation for understanding the metabolic fate and potential downstream effects of compounds containing the 5,7-dimethoxyquinazolin-4(3H)-one structure.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

